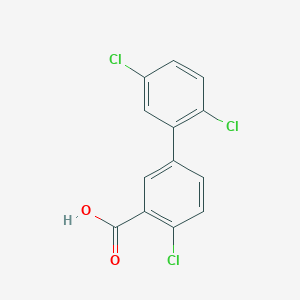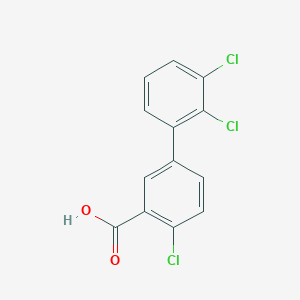
2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95%
Overview
Description
2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid (2C5TFPBA) is an organic compound that has been used in a variety of scientific research applications. This compound is a white crystalline solid with a melting point of 90-92 °C and a boiling point of 156-158 °C. It is soluble in water, ethanol, and methanol, and insoluble in most organic solvents. 2C5TFPBA is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a component of some pharmaceuticals.
Scientific Research Applications
2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including enzymology, biochemistry, organic synthesis, and drug discovery. In enzymology, 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been used to study the structure and function of enzymes, such as proteases, kinases, and phosphatases. In biochemistry, 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been used to study the mechanisms of metabolic pathways, such as glycolysis and the citric acid cycle. In organic synthesis, 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In drug discovery, 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been used to study the mechanisms of drug action, as well as to identify new drug targets.
Mechanism of Action
2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% is an inhibitor of enzymes, such as proteases, kinases, and phosphatases. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% also binds to the substrate of the enzyme, preventing the substrate from binding to the enzyme and thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In enzymology, 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of enzymes, such as proteases, kinases, and phosphatases. In biochemistry, 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to affect the activity of metabolic pathways, such as glycolysis and the citric acid cycle. In drug discovery, 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to affect the action of drugs, as well as to identify new drug targets.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage of 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% is that it is relatively inexpensive and readily available. Additionally, it is soluble in water, ethanol, and methanol, making it easy to use in a variety of laboratory experiments. However, 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% is insoluble in most organic solvents, making it difficult to use in certain experiments. Additionally, 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for research involving 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% and its effects on metabolic pathways. Additionally, further research could be conducted to identify new drug targets and to develop more effective treatments for diseases. Additionally, further research could be conducted to develop new synthetic methods for the production of 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95%. Finally, further research could be conducted to explore the potential uses of 2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% in other areas, such as agrochemicals, dyes, and pharmaceuticals.
Synthesis Methods
2-Chloro-5-(3-trifluoromethoxyphenyl)benzoic acid, 95% is synthesized by a reaction between 2-chlorobenzoic acid and 3-trifluoromethoxyphenol. The reaction is carried out in a basic medium, such as sodium hydroxide, and the product is isolated by crystallization. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired reaction rate.
properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPLMBBVAZXDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681316 | |
| Record name | 4-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261686-26-3 | |
| Record name | 4-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















